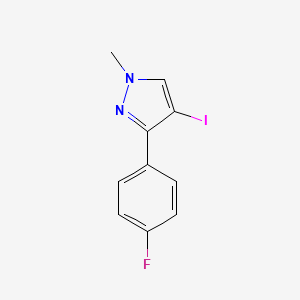
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with fluorophenyl and iodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with 1-iodo-2-methylpropan-2-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the iodo or fluorophenyl groups .
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the iodo group can participate in halogen bonding, stabilizing the interaction with the target. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-4-iodo-1-methyl-1H-pyrazole
- 3-(4-Chlorophenyl)-4-iodo-1-methyl-1H-pyrazole
- 3-(4-Methylphenyl)-4-iodo-1-methyl-1H-pyrazole
Uniqueness
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its brominated or chlorinated analogs. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C10H8FIN2 |
|---|---|
Poids moléculaire |
302.09 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C10H8FIN2/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Clé InChI |
PKZRCHUNKHWGKZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


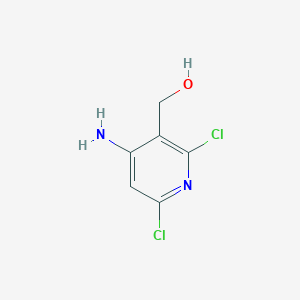
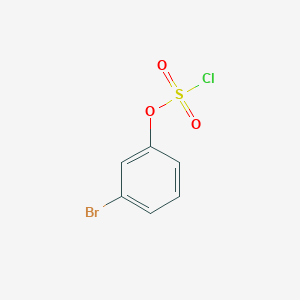
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
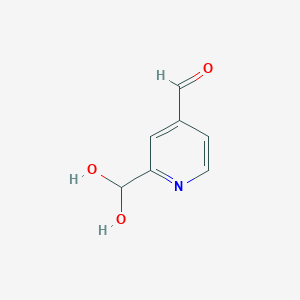
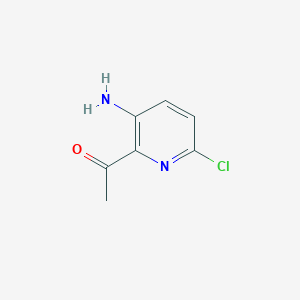
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
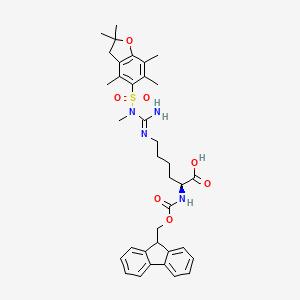
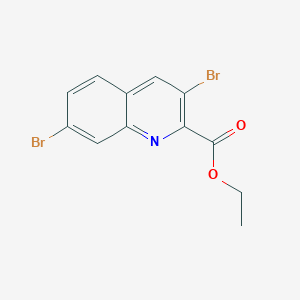
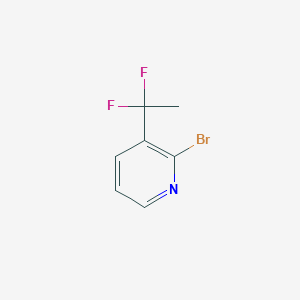

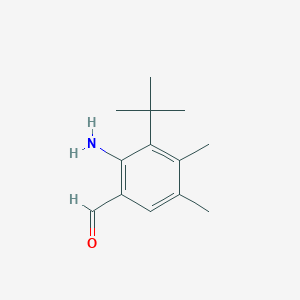
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
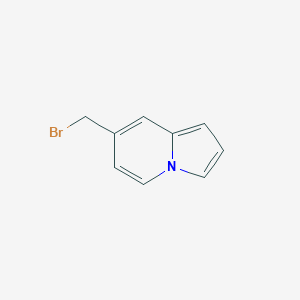
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
